molecular formula C10H14O B14905320 (S)-2-Methyl-2-(prop-2-yn-1-yl)cyclohexanone

(S)-2-Methyl-2-(prop-2-yn-1-yl)cyclohexanone

Cat. No.: B14905320
M. Wt: 150.22 g/mol
InChI Key: ZCDNDFFJAKABKM-SNVBAGLBSA-N
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Description

(S)-2-Methyl-2-(prop-2-yn-1-yl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones Cyclohexanones are known for their diverse applications in organic synthesis and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-2-(prop-2-yn-1-yl)cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone as the core structure.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Methyl-2-(prop-2-yn-1-yl)cyclohexan-1-one would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-2-(prop-2-yn-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The alkyne group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: Used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Methyl-2-(prop-2-yn-1-yl)cyclohexan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound with a simpler structure.

    2-Methylcyclohexanone: Lacks the prop-2-yn-1-yl group.

    2-(Prop-2-yn-1-yl)cyclohexanone: Similar but without the methyl group.

Uniqueness

(S)-2-Methyl-2-(prop-2-yn-1-yl)cyclohexan-1-one is unique due to the presence of both the methyl and prop-2-yn-1-yl groups, which can influence its reactivity and applications.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(2S)-2-methyl-2-prop-2-ynylcyclohexan-1-one

InChI

InChI=1S/C10H14O/c1-3-7-10(2)8-5-4-6-9(10)11/h1H,4-8H2,2H3/t10-/m1/s1

InChI Key

ZCDNDFFJAKABKM-SNVBAGLBSA-N

Isomeric SMILES

C[C@]1(CCCCC1=O)CC#C

Canonical SMILES

CC1(CCCCC1=O)CC#C

Origin of Product

United States

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